PS7Ynn6AQ2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is part of the fentanyl analog family and is known for its potent pharmacological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PS7Ynn6AQ2 involves multiple steps, starting with the preparation of the key intermediate, 3,4,5-trimethoxyphenylpropan-2-amine. This intermediate is then reacted with piperidine and propionyl chloride under controlled conditions to yield the final product. The reaction typically requires anhydrous conditions and the use of a strong base such as sodium hydride to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
PS7Ynn6AQ2 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
PS7Ynn6AQ2 has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for the development of detection methods.
Biology: Studied for its effects on cellular signaling pathways and receptor binding.
Medicine: Investigated for its potential use in pain management and anesthesia.
Industry: Utilized in the synthesis of other complex organic molecules and as a standard in quality control processes
Mechanism of Action
PS7Ynn6AQ2 exerts its effects by binding to specific receptors in the central nervous system, primarily the mu-opioid receptors. This binding inhibits the release of neurotransmitters, leading to analgesic and sedative effects. The compound also affects the dopaminergic and serotonergic pathways, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
- **N-(3,4,5-trimethoxyphenyl)-N-(1-(1-(3,4,5-trimethoxyphenyl)propan-2-yl)piperidin-4-yl)acetamide
- **N-(3,4,5-trimethoxyphenyl)-N-(1-(1-(3,4,5-trimethoxyphenyl)propan-2-yl)piperidin-4-yl)butyramide .
Uniqueness
PS7Ynn6AQ2 is unique due to its specific substitution pattern on the aromatic rings, which enhances its binding affinity and selectivity for the mu-opioid receptors. This makes it more potent compared to other similar compounds, providing stronger analgesic effects at lower doses .
Properties
Molecular Formula |
C26H36N2O4 |
---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
N-phenyl-N-[1-[1-(3,4,5-trimethoxyphenyl)propan-2-yl]piperidin-4-yl]propanamide |
InChI |
InChI=1S/C26H36N2O4/c1-6-25(29)28(21-10-8-7-9-11-21)22-12-14-27(15-13-22)19(2)16-20-17-23(30-3)26(32-5)24(18-20)31-4/h7-11,17-19,22H,6,12-16H2,1-5H3 |
InChI Key |
UOWROPJYPQKYER-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1)C(C)CC2=CC(=C(C(=C2)OC)OC)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.